Parapropamol

Catalog No.
S582046
CAS No.
1693-37-4
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parapropamol

CAS Number

1693-37-4

Product Name

Parapropamol

IUPAC Name

N-(4-hydroxyphenyl)propanamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)

InChI Key

SSMYTAQHMUHRSK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)O

Synonyms

N-(4-Hydroxyphenyl)propanamide; 4'-Hydroxypropionanilid; N-(4-Hydroxyphenyl)propanamide;

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)O

Parapropamol, also known as 4-(2-propylamino)-phenol, is an organic compound with the chemical formula C9_9H11_{11}NO2_2. It is structurally related to other analgesics and antipyretics, notably paracetamol (acetaminophen). Parapropamol is primarily recognized for its analgesic properties, making it useful in the treatment of mild to moderate pain. It is often considered a less potent alternative to paracetamol and is sometimes used in combination with other medications to enhance pain relief.

  • There is no documented research on the mechanism of action of parapropamol. Its potential biological role or interaction with other compounds remains unknown.
  • No safety information regarding parapropamol is available.

Analgesic and Antipyretic Effects:

  • The primary use of paracetamol is to manage pain and fever. While the exact mechanism remains under investigation, several theories are being explored.
  • One theory suggests it might inhibit the cyclooxygenase (COX) enzymes in the central nervous system (CNS), particularly a specific variant of COX-1 .
  • Another line of research suggests it might work through the descending serotonergic pathway in the CNS, although the exact interaction with serotonin molecules is unclear .

Exploring New Applications:

  • Research is ongoing to explore the potential use of paracetamol in other therapeutic areas beyond pain and fever.
  • Studies suggest it might have a role in managing neuropathic pain, a type of chronic pain caused by nerve damage .
  • Additionally, research is investigating its potential applications in treating conditions like anxiety and depression, but further studies are needed to confirm these possibilities .

Safety and Side Effects Research:

  • Despite its generally safe profile, research is crucial for understanding the potential side effects of paracetamol, especially at high doses.
  • Studies are ongoing to investigate the potential risks associated with paracetamol use, such as liver damage, cardiovascular complications, and kidney problems .

Understanding the Mechanism of Action:

  • As mentioned earlier, a complete understanding of how paracetamol works remains elusive.
  • Ongoing research is focused on elucidating the specific mechanisms by which paracetamol exerts its analgesic, antipyretic, and other potential therapeutic effects .
Typical of aromatic amines and phenols. Key reactions include:

  • Acetylation: Parapropamol can react with acetic anhydride or acetyl chloride to form acetylated derivatives, which may enhance its pharmacological properties.
  • Esterification: The hydroxyl group can participate in esterification reactions, forming esters that may have different solubility and bioavailability profiles.
  • Oxidation: The amine group can be oxidized to form N-oxides or other derivatives, potentially altering its biological activity.

These reactions are significant for modifying parapropamol's pharmacokinetic and pharmacodynamic properties.

Parapropamol exhibits analgesic and antipyretic effects similar to those of paracetamol. Its mechanism of action involves the inhibition of prostaglandin synthesis in the central nervous system, leading to reduced pain perception and fever. Studies suggest that parapropamol has a lower potency compared to paracetamol but may be beneficial in specific therapeutic contexts, especially where a milder analgesic effect is desired .

Parapropamol can be synthesized through several methods, including:

  • Reduction of p-nitrophenol: p-Nitrophenol can be reduced using reducing agents such as lithium aluminum hydride to yield parapropamol.
  • Alkylation of p-aminophenol: The reaction of p-aminophenol with propyl halides under basic conditions can lead to the formation of parapropamol.
  • Direct amination: The introduction of a propylamine group onto a suitable precursor can yield parapropamol through nucleophilic substitution reactions.

These methods highlight the versatility in synthesizing parapropamol from various starting materials .

Research on parapropamol's interactions indicates that it may influence the activity of other drugs metabolized by the liver. Specifically, it could affect the metabolism of drugs processed by cytochrome P450 enzymes. Additionally, combining parapropamol with other analgesics may lead to additive effects or altered pharmacokinetics, necessitating careful consideration in clinical use .

Parapropamol shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
ParacetamolC8_8H9_9NO2_2Analgesic/AntipyreticMore potent than parapropamol; widely used globally
PropacetamolC9_9H11_11NO3_3AnalgesicProdrug form of paracetamol; rapid conversion in vivo
PhenacetinC8_8H10_{10}N2_2OAnalgesicBanned in many countries due to safety concerns
4-AminophenolC6_6H7_7NOPrecursor for paracetamolDirectly involved in synthesizing paracetamol

Parapropamol's distinct structural features and its milder analgesic properties make it suitable for specific therapeutic applications where less intense pain relief is required .

Historical Synthetic Routes and Precursor Development

The synthetic development of parapropamol, also known as N-(4-hydroxyphenyl)propanamide, emerged as part of the broader investigation into analgesic compounds structurally related to acetaminophen [10]. The compound represents a propyl analog of acetaminophen, characterized by the substitution of an acetyl group with a propionyl group in the amide moiety [21].

Early synthetic approaches to parapropamol followed established methodologies developed for related para-hydroxyphenyl amides. The fundamental synthetic strategy involved the acylation of 4-aminophenol with propionic acid derivatives [47]. Historical synthetic routes relied heavily on classical acylation reactions using propionyl chloride or propionic anhydride as the acylating agents [18].

The development of precursor availability proved crucial for parapropamol synthesis. 4-Aminophenol, the primary starting material, underwent extensive development as an industrial intermediate throughout the late 19th and early 20th centuries [40]. The compound could be obtained through multiple pathways, including the reduction of 4-nitrophenol using various reducing agents such as tin(II) chloride in anhydrous ethanol, yielding 91% of 4-aminophenol [1]. Alternative routes involved the electrolytic reduction of nitrobenzene directly to 4-aminophenol [29].

Historical synthesis methodologies employed conventional heating and stirring techniques without sophisticated catalytic systems [25]. These early approaches typically involved dissolving 4-aminophenol in suitable solvents, followed by the addition of propionylating agents under controlled temperature conditions [34]. The reaction conditions were often harsh, requiring elevated temperatures and extended reaction times to achieve satisfactory yields [24].

Table 1: Physical and Chemical Properties of Parapropamol

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂ [9]
Molecular Weight (g/mol)165.189 [9]
CAS Number1693-37-4 [9]
IUPAC NameN-(4-hydroxyphenyl)propanamide [9]
Melting Point (°C)170-172 [44]
Boiling Point (°C)389.9±25.0 at 760 mmHg [44]
Flash Point (°C)189.6±23.2 [44]
Density (g/cm³)1.2±0.1 [44]
Refractive Index1.600 [44]
Vapor Pressure (mmHg at 25°C)0.0±0.9 [44]

Modern Catalytic Synthesis Methodologies

Contemporary synthetic approaches to parapropamol have evolved to incorporate advanced catalytic methodologies and optimized reaction conditions. Modern synthesis techniques emphasize improved efficiency, selectivity, and environmental sustainability compared to historical methods [20].

Recent developments in parapropamol synthesis have explored the application of continuous flow chemistry principles. The continuous three-step synthesis process represents a significant advancement, utilizing nitrobenzene as the starting material and generating intermediates that undergo timely conversion [7]. This approach enables in situ on-demand preparation of unstable intermediates, avoiding cumbersome processing and storage procedures [7].

Modern catalytic systems have demonstrated enhanced performance through the optimization of reaction parameters. Studies utilizing palladium-based catalytic systems for related compounds have shown promising results for one-pot synthesis approaches [20]. The incorporation of heterogeneous catalysts allows for improved reaction control and product selectivity [31].

Advanced synthesis methodologies have incorporated microwave-assisted techniques to enhance reaction rates and yields. Research has demonstrated that microwave irradiation can significantly reduce reaction times while maintaining high product purity [32]. These techniques have proven particularly effective for acylation reactions involving para-hydroxyphenyl compounds [34].

The implementation of environmentally benign solvents has become a priority in modern parapropamol synthesis. Green chemistry approaches utilize solvents such as 2-methyltetrahydrofuran, which serves as a sustainable alternative to traditional organic solvents [45]. This solvent selection supports both environmental considerations and process efficiency requirements [45].

Reaction Mechanism Elucidation

The mechanistic pathway for parapropamol formation involves nucleophilic acyl substitution reactions between 4-aminophenol and propionylating agents [34]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of the leaving group to yield the desired amide product [12].

The initial step involves the nucleophilic attack of the amino group nitrogen on the carbonyl carbon of the propionylating agent [35]. This attack is facilitated by the electron-donating nature of the para-hydroxyl group, which increases the nucleophilicity of the amino group through resonance effects [25]. The formation of the tetrahedral intermediate represents the rate-determining step in most synthetic conditions [31].

Subsequent proton transfer processes facilitate the elimination of the leaving group, typically chloride or acetate depending on the propionylating agent employed [18]. The final product formation involves the collapse of the tetrahedral intermediate with concurrent elimination of the leaving group and restoration of the carbonyl double bond [12].

Mechanistic studies have revealed the importance of pH control during the reaction process. The optimal pH range of 4.6-4.8 has been identified as crucial for maximizing yield and minimizing side reactions [40]. Deviations from this pH range can lead to the formation of undesired byproducts or incomplete conversion of starting materials [27].

The reaction mechanism is also influenced by the presence of catalytic species. Acid catalysts can protonate the leaving group, facilitating its departure and accelerating the overall reaction rate [34]. However, excessive acidity can lead to protonation of the amino group, reducing its nucleophilicity and hindering the reaction progress [35].

Industrial-Scale Production Challenges

Industrial-scale production of parapropamol faces several significant challenges related to process optimization, quality control, and economic viability [30]. The scaling of laboratory procedures to commercial production requires careful consideration of reaction kinetics, heat transfer limitations, and equipment design constraints [14].

Temperature control represents a critical challenge in large-scale synthesis. The exothermic nature of acylation reactions necessitates efficient heat removal to prevent thermal runaway and maintain reaction selectivity [5]. Industrial reactors must incorporate adequate cooling systems and temperature monitoring to ensure consistent product quality [14].

Solvent recovery and recycling constitute major economic considerations in industrial parapropamol production. The volatility of organic solvents used in the synthesis requires sophisticated recovery systems to minimize waste and reduce production costs [45]. Distillation and purification processes must be optimized to achieve high solvent recovery rates while maintaining product purity [14].

Quality control challenges arise from the need to maintain consistent product specifications across large production batches [30]. Analytical methods must be capable of detecting trace impurities and ensuring compliance with pharmaceutical standards [27]. The formation of colored impurities during synthesis can particularly impact product quality and requires careful process control [27].

Scale-up considerations also include the optimization of reaction residence times and mixing efficiency. Large-scale reactors may exhibit different mixing patterns compared to laboratory equipment, potentially affecting reaction rates and product distribution [30]. Computational fluid dynamics modeling has become essential for predicting and optimizing mixing behavior in industrial reactors [14].

The implementation of continuous manufacturing processes presents both opportunities and challenges for parapropamol production. While continuous processes can offer improved efficiency and reduced capital costs, they require sophisticated process control systems and real-time monitoring capabilities [45]. The development of robust continuous processes necessitates extensive pilot-scale studies to validate performance and reliability [7].

Thermal Stability and Phase Transition Analysis

Melting Point Characteristics

Parapropamol exhibits a well-defined melting point in the range of 170-172°C [1] [2], which is notably higher than its structural analog paracetamol (melting point 168-170°C). This elevated melting point suggests stronger intermolecular interactions in the crystal lattice, likely due to the propyl group extension affecting the molecular packing arrangement. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at temperatures significantly above this range [2].

Glass Transition Behavior

While specific glass transition temperature data for parapropamol are not available in the current literature, structural similarities to paracetamol suggest comparable amorphous behavior. Paracetamol exhibits a glass transition temperature around 25.2°C [3] [4], and parapropamol would be expected to show similar amorphous phase behavior, potentially with slight variations due to the extended alkyl chain affecting molecular mobility.

Thermal Analysis Parameters

The compound shows typical thermal properties for acetanilide derivatives. Differential Scanning Calorimetry studies would be expected to reveal characteristic endothermic peaks corresponding to melting transitions. The boiling point is reported at 389.9±25.0°C at 760 mmHg [2], indicating substantial thermal stability under standard atmospheric conditions.

Solubility Profile and Partition Coefficients

Aqueous Solubility Characteristics

Parapropamol demonstrates moderate aqueous solubility, which can be estimated based on its structural features and comparison with paracetamol. The presence of both hydrophilic (hydroxyl and amide groups) and lipophilic (propyl chain) components creates an amphiphilic character that influences its dissolution behavior in various solvents [5] [6].

Partition Coefficient Analysis

The octanol-water partition coefficient has been experimentally determined as 6.237 at pH 7.2 [7], indicating moderate lipophilicity. This value is significantly higher than paracetamol, reflecting the contribution of the additional methylene group in the propyl chain. The calculated LogP value of 0.87 [2] provides complementary information about the compound's lipophilic character.

Solvent Compatibility Profile

Based on structural analysis and available data, parapropamol is expected to show enhanced solubility in organic solvents compared to water. The polar surface area of 49.33 Ų [2] suggests moderate hydrogen bonding capability, influencing its interaction with various solvent systems.

Acid-Base Behavior and Protonation States

Phenolic Hydroxyl Group Properties

The phenolic hydroxyl group in parapropamol exhibits weak acidic properties, similar to other para-substituted phenols. The pKa of the hydroxyl group can be estimated to be approximately 9.5-10.5, based on structural comparisons with related compounds [8] [9]. This acidic behavior is influenced by the electron-withdrawing effect of the amide substituent in the para position.

Amide Group Characteristics

The amide nitrogen in parapropamol shows very weak basic properties due to resonance stabilization with the carbonyl group. The amide group typically exhibits a pKa around 15-17 for protonation, making it essentially non-basic under physiological conditions [8].

Ionization Behavior

At physiological pH (7.4), parapropamol exists predominantly in its neutral form, with minimal ionization of the phenolic hydroxyl group. The compound's ionization state significantly affects its solubility and partition behavior, with the neutral form showing enhanced lipophilicity compared to the ionized phenolate form.

Solid-State Polymorphism Characterization

Crystal Structure Considerations

While specific polymorphic studies of parapropamol are limited in the literature, structural analogy with paracetamol suggests potential for multiple solid-state forms. Paracetamol exhibits three known polymorphic forms (Forms I, II, and III) [10] [11] [12], and parapropamol may display similar polymorphic behavior due to comparable molecular features.

Hydrogen Bonding Networks

The crystal structure of parapropamol is expected to be stabilized by intermolecular hydrogen bonding between the phenolic hydroxyl groups and amide carbonyls, similar to paracetamol. The extended propyl chain may introduce different packing arrangements compared to the acetyl group in paracetamol, potentially leading to distinct polymorphic forms.

Thermal Polymorphic Transitions

Based on thermal analysis principles and structural similarities to paracetamol, parapropamol may exhibit temperature-dependent polymorphic transitions. Such transitions would be detectable through differential scanning calorimetry and X-ray diffraction techniques, though specific transition temperatures have not been reported in the available literature.

Crystallographic Parameters

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.3

Appearance

Soild powder

UNII

I729P6N0P7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1693-37-4

Wikipedia

Parapropamol

Dates

Last modified: 08-15-2023

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